molecular formula C12H22N2O3 B2763650 Tert-butyl 3-[(oxolan-3-yl)amino]azetidine-1-carboxylate CAS No. 1510224-18-6

Tert-butyl 3-[(oxolan-3-yl)amino]azetidine-1-carboxylate

Cat. No. B2763650
CAS RN: 1510224-18-6
M. Wt: 242.319
InChI Key: KLXMWUVMJOWEFL-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(oxolan-3-yl)amino]azetidine-1-carboxylate is a chemical compound with the molecular formula C12H22N2O3 . It has a molecular weight of 242.31 .


Molecular Structure Analysis

The molecular structure of Tert-butyl 3-[(oxolan-3-yl)amino]azetidine-1-carboxylate consists of 12 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis Routes and Derivation for Novel Compounds : Meyers et al. (2009) discuss efficient synthetic routes for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-butyl 3-[(oxolan-3-yl)amino]azetidine-1-carboxylate. This compound and its intermediates offer convenient entry points to novel compounds accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009).

  • Molecular Structure Characterization : Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, closely related to the target compound, as a cyclic amino acid ester. The product's structure was determined via single crystal X-ray diffraction analysis, highlighting its potential for detailed molecular studies (Moriguchi et al., 2014).

  • Use in Creating Masked Dipoles for Cycloaddition Reactions : Yadav and Sriramurthy (2005) reported that 2-tert-Butyldiphenylsilylmethyl-substituted aziridine and azetidine, similar to the target compound, reacted efficiently with nitriles and carbonyl substrates to generate various products. These compounds were used for formal [3 + 2] and [4 + 2] cycloaddition reactions, demonstrating their utility in organic synthesis (Yadav & Sriramurthy, 2005).

Pharmaceutical and Biomedical Research

  • Synthesis of Boc-Protected Amines : Lebel and Leogane (2005) described a method for forming tert-butyl carbamate from a carboxylic acid, di-tert-butyl dicarbonate, and sodium azide. This process, relevant to the synthesis of compounds like tert-butyl 3-[(oxolan-3-yl)amino]azetidine-1-carboxylate, is significant in the creation of protected amino acids for pharmaceutical applications (Lebel & Leogane, 2005).

  • Azetidine-2-carboxylic Acid in Garden Beets : Rubenstein et al. (2006) identified Azetidine-2-carboxylic acid (L-Aze), a toxic and teratogenic non-protein amino acid, in garden beets. This research is relevant as L-Aze shares structural similarities with tert-butyl 3-[(oxolan-3-yl)amino]azetidine-1-carboxylate, and the study provides insight into the biological occurrence and potential effects of similar compounds (Rubenstein et al., 2006).

  • Synthesis of Amino Acid-Azetidine Chimeras : Sajjadi and Lubell (2008) synthesized Azetidine-2-carboxylic acid (Aze) analogs with various heteroatomic side chains, which are structurally similar to tert-butyl 3-[(oxolan-3-yl)amino]azetidine-1-carboxylate. These chimeras were designed as tools for studying the influence of conformation on peptide activity, highlighting the compound's relevance in biochemical research (Sajjadi & Lubell, 2008).

Future Directions

Future research could focus on the synthesis and characterization of Tert-butyl 3-[(oxolan-3-yl)amino]azetidine-1-carboxylate and its derivatives. For instance, a recent paper described a simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine and oxetane rings . Such research could provide valuable insights into the properties and potential applications of these compounds.

properties

IUPAC Name

tert-butyl 3-(oxolan-3-ylamino)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-10(7-14)13-9-4-5-16-8-9/h9-10,13H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXMWUVMJOWEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NC2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-[(oxolan-3-yl)amino]azetidine-1-carboxylate

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